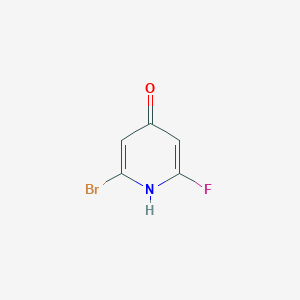
5-Bromo-N-hydroxy-3-(trifluoromethyl)picolinimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-N-hydroxy-3-(trifluoromethyl)picolinimidamide is a chemical compound known for its unique structure and properties It contains a bromine atom, a hydroxy group, and a trifluoromethyl group attached to a picolinimidamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-hydroxy-3-(trifluoromethyl)picolinimidamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of the hydroxy and trifluoromethyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
5-Bromo-N-hydroxy-3-(trifluoromethyl)picolinimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted picolinimidamides.
科学的研究の応用
5-Bromo-N-hydroxy-3-(trifluoromethyl)picolinimidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 5-Bromo-N-hydroxy-3-(trifluoromethyl)picolinimidamide involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine: Similar in structure but lacks the picolinimidamide core.
3-Bromo-5-(trifluoromethyl)pyridine: Another related compound with a different substitution pattern.
Uniqueness
5-Bromo-N-hydroxy-3-(trifluoromethyl)picolinimidamide is unique due to its specific combination of functional groups and its picolinimidamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C7H5BrF3N3O |
|---|---|
分子量 |
284.03 g/mol |
IUPAC名 |
5-bromo-N'-hydroxy-3-(trifluoromethyl)pyridine-2-carboximidamide |
InChI |
InChI=1S/C7H5BrF3N3O/c8-3-1-4(7(9,10)11)5(13-2-3)6(12)14-15/h1-2,15H,(H2,12,14) |
InChIキー |
FTJVUJVVTSGIKD-UHFFFAOYSA-N |
異性体SMILES |
C1=C(C=NC(=C1C(F)(F)F)/C(=N/O)/N)Br |
正規SMILES |
C1=C(C=NC(=C1C(F)(F)F)C(=NO)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-4-iodobenzo[d]isoxazole](/img/structure/B13671224.png)





![7,14-dioctyl-3,10-dithia-7,14-diazatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene](/img/structure/B13671297.png)

